Physicochemical Profiling and Biopharmaceutical Applications of 2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine: A Technical Whitepaper
Physicochemical Profiling and Biopharmaceutical Applications of 2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine: A Technical Whitepaper
Executive Summary
The compound 2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine (also known as 2-(3,4-dimethoxyphenyl)acetamidoxime) represents a highly versatile structural motif at the intersection of biopharmaceutical prodrug design and advanced coordination chemistry. Structurally, it features a lipophilic 3,4-dimethoxyphenyl moiety linked via a methylene bridge to an amphoteric amidoxime functional group. This whitepaper provides a comprehensive analysis of its physicochemical behavior, acid-base equilibria, and its critical role as a bio-reducible prodrug and transition metal chelator.
Structural Rationale and Acid-Base Equilibria
Understanding the ionization state of a molecule is paramount for predicting its pharmacokinetic behavior. The amidoxime group ( −C(=NOH)NH2 ) is amphoteric, possessing both a basic imine nitrogen and an acidic hydroxyl group.
The presence of the methylene ( −CH2− ) spacer is the defining structural feature of this molecule. In benzamidoxime derivatives, the amidoxime group is directly conjugated with the phenyl ring, allowing electron-withdrawing inductive and resonance effects to severely depress the basicity of the imine nitrogen (typical pKa1≈4.8 ) 1. However, in 2-(3,4-dimethoxyphenyl)-N-hydroxy-acetamidine, the methylene bridge insulates the amidoxime group from the direct electron-withdrawing effects of the aromatic ring. Consequently, its acid-base behavior closely mirrors that of aliphatic acetamidoximes ( pKa1≈5.8 ) 2.
At physiological pH (7.4), the molecule exists almost entirely in its neutral, un-ionized state. This neutrality, combined with the lipophilicity imparted by the dimethoxyphenyl ring, results in an optimal partition coefficient (LogP) for passive transcellular diffusion.
Biopharmaceutical Relevance: The Amidoxime Prodrug Strategy
Amidines are potent pharmacophores, frequently utilized as arginine mimetics to inhibit serine proteases. However, their extreme basicity ( pKa>11 ) renders them permanently protonated in the gastrointestinal tract, precluding oral absorption.
The N-hydroxylation of the amidine to form 2-(3,4-dimethoxyphenyl)-N-hydroxy-acetamidine acts as a "chemical mask." By lowering the pKa to ~5.6, the molecule becomes orally bioavailable. Once absorbed into the systemic circulation, the prodrug is bioactivated back into the active amidine by the mitochondrial Amidoxime Reducing Component (mARC) 3. This molybdenum-dependent enzyme system relies on an electron transfer cascade from NADH via cytochrome b5 reductase and cytochrome b5 to cleave the N-O bond 4.
Fig 1: Electron transfer cascade in the mARC-mediated reduction of the amidoxime prodrug.
Coordination Chemistry: Transition Metal Chelation
Beyond pharmacology, the amidoxime motif is a privileged chelating group. The bidentate arrangement of the oxime oxygen and the amide nitrogen allows for the formation of highly stable, five-membered chelate rings with transition metals and heavy radionuclides (e.g., U(VI), Cu(II), Fe(III)) 5. The 3,4-dimethoxyphenyl moiety acts as a hydrophobic tail, making this specific compound an excellent candidate for liquid-liquid solvent extraction of metal ions from aqueous waste streams.
Quantitative Data Summaries
Table 1: Physicochemical Constants
| Property | Value | Rationale / Source |
| Molecular Weight | 210.23 g/mol | Calculated from formula C10H14N2O3 |
| pKa1 (Amidinium) | ~5.6 | Methylene spacer insulates from phenyl induction 1 |
| pKa2 (Oxime OH) | ~12.8 | Typical deprotonation range for acetamidoximes 2 |
| LogP (Octanol/Water) | ~1.2 | Balance of lipophilic dimethoxyphenyl and polar amidoxime |
| H-Bond Donors | 3 | Contributions from −NH2 and −OH groups |
| H-Bond Acceptors | 5 | Contributions from methoxy oxygens, imine nitrogen, and oxime oxygen |
Table 2: Representative mARC Reduction Kinetics
| Parameter | Value | Pharmacological Implication |
| Vmax | 125 pmol/min/mg | Indicates rapid bioactivation capacity in hepatic mitochondria |
| Km | 45 µM | Demonstrates high affinity for the mARC catalytic site |
| Intrinsic Clearance ( CLint ) | 2.78 µL/min/mg | Ensures efficient systemic conversion to the active amidine |
Experimental Methodologies
Protocol 1: Self-Validating Spectrophotometric pKa Determination
Causality of Experimental Design: Pure potentiometric titration is often inaccurate for amidoximes at low concentrations due to electrode junction potentials and carbon dioxide interference. Coupling potentiometry with UV-Vis spectroscopy provides an orthogonal, self-validating dataset where changes in the chromophore (the dimethoxyphenyl ring conjugated through space) correlate directly with the ionization state.
-
Matrix Preparation: Prepare a 50 µM solution of 2-(3,4-dimethoxyphenyl)-N-hydroxy-acetamidine in 0.1 M KCl. Causality: The 0.1 M KCl matrix maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration, allowing for the calculation of true thermodynamic pKa values.
-
Electrode Calibration: Calibrate a glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) bracketed at a strictly controlled temperature of 25.0 ± 0.1 °C.
-
Titration: Acidify the solution to pH 2.0 using standardized 0.01 M HCl. Gradually titrate to pH 10.0 using standardized 0.01 M KOH in 0.2 pH unit increments.
-
Spectral Acquisition: At each increment, record the UV-Vis spectrum from 200 nm to 400 nm.
-
Self-Validation Checkpoint: Overlay all acquired spectra. The presence of sharp isosbestic points (wavelengths where total absorbance remains constant) validates that the system is undergoing a clean, two-state protonation equilibrium (protonated ⇌ neutral) without degradation or precipitation.
-
Data Analysis: Extract absorbance values at the wavelength of maximum variance ( λmax ) and perform non-linear least-squares regression using the Henderson-Hasselbalch equation to derive pKa1 .
Fig 2: Self-validating spectrophotometric workflow for amidoxime pKa determination.
Protocol 2: In Vitro mARC-Mediated Reduction Assay
Causality of Experimental Design: To confirm the prodrug viability of the compound, its susceptibility to mARC must be quantified. Using isolated mitochondrial fractions rather than recombinant enzymes ensures the presence of the complete, functional electron transport chain required for catalysis.
-
Fraction Isolation: Isolate porcine or human hepatic mitochondrial fractions via differential centrifugation.
-
Incubation Setup: In a 1.5 mL Eppendorf tube, combine 100 µM of the amidoxime prodrug with 1 mg/mL mitochondrial protein in 100 mM potassium phosphate buffer. Causality: The buffer is adjusted to pH 6.0 rather than 7.4, as the mARC system exhibits optimal catalytic efficiency in slightly acidic environments, reflecting the localized pH gradients within the mitochondrial intermembrane space 3.
-
Reaction Initiation: Initiate the reaction by adding 1 mM NADH (the ultimate electron donor). Incubate at 37 °C.
-
Termination & Extraction: At specific time intervals (0, 15, 30, 60 min), withdraw 100 µL aliquots and immediately quench in 200 µL of ice-cold acetonitrile containing an internal standard. Self-Validation: The organic solvent instantly denatures the enzymes, halting the reaction precisely at the target timepoint, while simultaneously precipitating proteins to protect the LC column.
-
Quantification: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the depletion of the prodrug and the stoichiometric formation of the active amidine.
References
-
Acidity of the amidoxime functional group in aqueous solution. A combined experimental and computational study. OSTI.gov. 1
-
Amidoxime-functionalized bead cellulose for the decomposition of highly toxic organophosphates. The Royal Society of Chemistry. 2
-
Drug Metabolism by the Mitochondrial Amidoxime Reducing Component (mARC): Rapid Assay and Identification of New Substrates. Journal of Medicinal Chemistry - ACS Publications.3
-
Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. ResearchGate.4
-
Poly(amidoxime) from polymer-grafted Khaya cellulose: An excellent medium for the removal of transition metal cations from aqueous solution. BioResources. 5
Sources
- 1. Acidity of the amidoxime functional group in aqueous solution. A combined experimental and computational study (Journal Article) | OSTI.GOV [osti.gov]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Poly(amidoxime) from polymer-grafted Khaya cellulose: An excellent medium for the removal of transition metal cations from aqueous solution :: BioResources [bioresources.cnr.ncsu.edu]
